cis-3-Hexenyl phenylacetate

概要

説明

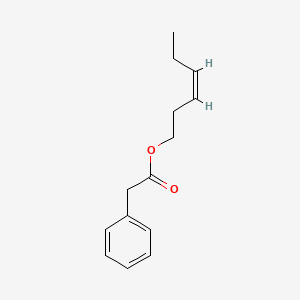

cis-3-Hexenyl phenylacetate: is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It is an ester formed from the reaction between cis-3-hexenol and phenylacetic acid. This compound is known for its pleasant green, floral, and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions:

化学反応の分析

Types of Reactions:

Oxidation: cis-3-Hexenyl phenylacetate can undergo oxidation reactions, particularly at the double bond in the hexenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Products include epoxides and diols.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used.

科学的研究の応用

cis-3-Hexenyl phenylacetate has a wide range of applications in scientific research:

作用機序

The mechanism by which cis-3-Hexenyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its ester group can undergo hydrolysis in biological systems, releasing cis-3-hexenol and phenylacetic acid, which may have their own biological activities .

類似化合物との比較

cis-3-Hexenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.

cis-3-Hexenyl salicylate: Contains a salicylate group, giving it a more floral and balsamic scent.

Hexyl phenylacetate: Lacks the double bond in the hexenyl group, resulting in a different olfactory profile.

Uniqueness: cis-3-Hexenyl phenylacetate is unique due to its combination of a green, floral, and fruity aroma, which is not as pronounced in its similar compounds. This makes it particularly valuable in creating complex fragrance profiles .

生物活性

cis-3-Hexenyl phenylacetate is an organic compound classified as a substituted aromatic derivative. It is known for its sweet, beany, and green taste, making it relevant in the flavoring industry. This compound has garnered interest due to its potential biological activities, particularly in the fields of plant defense mechanisms and flavor chemistry.

- Chemical Formula: C₁₄H₁₈O₂

- Molecular Weight: 218.29 g/mol

- CAS Number: 42436-07-7

- IUPAC Name: (3Z)-hex-3-en-1-yl 2-phenylacetate

Flavor and Aroma Profiles

This compound is utilized in various flavor formulations due to its pleasant aroma, which mimics green and fruity notes. It is commonly found in flavors associated with honey, pear, cabbage, and onion . Its sensory properties make it a valuable ingredient in the food industry.

Plant Defense Mechanisms

Research indicates that volatile compounds like this compound play significant roles in plant defense strategies. For instance, studies have shown that exposure to certain green leaf volatiles can prime plants for enhanced resistance against pathogens. Specifically, pre-treatment with Z-3-Hexenyl acetate (closely related to this compound) has been demonstrated to improve wheat's defense against Fusarium graminearum, a common fungal pathogen. This priming effect results in reduced necrotic lesions and lower fungal growth .

Toxicological Assessments

Toxicological studies have explored the safety of this compound in various applications. It has been evaluated for potential irritancy and sensitization effects in dermal applications. The findings suggest that while it is generally regarded as safe when used appropriately, further investigations are warranted to fully understand its long-term effects .

Case Study 1: Flavor Chemical Analysis

A study conducted on flavor chemicals highlighted the thermal stability of this compound under various conditions. The results indicated that while some flavor compounds degrade significantly at high temperatures, this compound maintains its integrity better than many of its counterparts, making it suitable for cooking applications .

Case Study 2: Plant Priming Effects

In a controlled experiment involving wheat plants, those treated with Z-3-Hexenyl acetate exhibited a notable reduction in disease severity when later exposed to Fusarium graminearum. The study emphasized the role of this volatile compound in enhancing plant immune responses through hormonal signaling pathways .

Research Findings

| Property | Value |

|---|---|

| Odor Description | Sweet green-rosy odor with woody undertones |

| Polar Surface Area | 26.3 Ų |

| Solubility | 0.0131 g/L |

| Rotatable Bond Count | 7 |

特性

IUPAC Name |

hex-3-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFIIYSBXHBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866096 | |

| Record name | Hex-3-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。